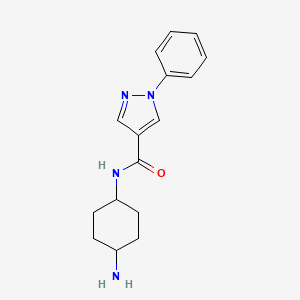
1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, also known as FPM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPM belongs to the class of arylalkylamines, which are known for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is not fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to increase the levels of these neurotransmitters, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, which can improve mood and reduce anxiety. 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is its relatively simple synthesis method, which makes it easy to produce in large quantities. It has also been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to have neuroprotective effects, making it a potential candidate for the development of new drugs for these conditions. Another area of interest is its potential use in the treatment of drug addiction. 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to reduce drug-seeking behavior in animal models, making it a potential candidate for the development of new drugs for addiction treatment.
Conclusion:
In conclusion, 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is a novel compound that has shown promising results in various scientific studies. It has potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has a relatively simple synthesis method, low toxicity, and a range of biochemical and physiological effects. There are several future directions for the research of 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, including its potential use in the treatment of neurodegenerative diseases and drug addiction.
Synthesemethoden
The synthesis of 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine involves the reaction of 3-fluoroacetophenone with hydrazine hydrate to form 3-fluorophenylhydrazine. The resulting compound is then reacted with 1H-pyrazole-5-carboxaldehyde to form the final product, 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has shown promising results in various scientific studies. It has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to exhibit antidepressant and anxiolytic effects in animal models, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-10-3-1-2-9(6-10)7-13-8-11-4-5-14-15-11/h1-6,13H,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUIMVOICWFURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chloro-2-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557136.png)
![2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557139.png)


![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)


![(1r,4r)-4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B7557176.png)



![N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)